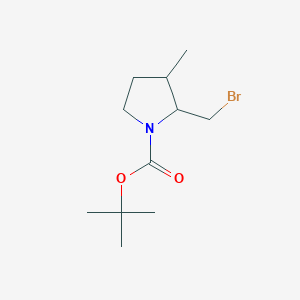

tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate, Mixture of diastereomers

Description

This compound is a brominated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a bromomethyl substituent at the 2-position, and a methyl group at the 3-position. The stereogenic centers at C2 and C3 result in diastereomerism, making it a mixture of stereoisomers. It serves as a critical intermediate in pharmaceutical synthesis, particularly in nucleophilic substitution reactions where the bromomethyl group acts as a leaving site. Its diastereomeric nature complicates purification, often requiring advanced chromatographic techniques .

Properties

Molecular Formula |

C11H20BrNO2 |

|---|---|

Molecular Weight |

278.19 g/mol |

IUPAC Name |

tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20BrNO2/c1-8-5-6-13(9(8)7-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

FMIVIIYETJMQAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C1CBr)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Pyrrolidine Ring Formation

The pyrrolidine ring can be synthesized or sourced from chiral precursors such as amino acids or substituted pyrrolidines. For this compound, the starting material is often a 3-methylpyrrolidine derivative with a free or protected nitrogen and a hydroxymethyl group at the 2-position.

Protection of the Pyrrolidine Nitrogen

The nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during bromination and to maintain regioselectivity. Typical conditions involve reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, often in dichloromethane at temperatures ranging from 10 to 40 °C. This step is critical for preserving stereochemistry and improving yield.

Introduction of the Bromomethyl Group

The bromomethyl group is introduced via bromination of the hydroxymethyl substituent at the 2-position. Common brominating agents include:

- N-Bromosuccinimide (NBS) with radical initiators like azobisisobutyronitrile (AIBN) in inert solvents such as dichloromethane at room temperature.

- Phosphorus tribromide (PBr3) in dichloromethane at low temperatures (0 °C) to minimize racemization and side reactions.

- Mesylation followed by nucleophilic substitution : The hydroxymethyl group is first converted to a mesylate intermediate using methanesulfonyl chloride (MsCl) and triethylamine, then displaced by bromide ions (NaBr or KBr) under mild conditions (0–20 °C).

These methods ensure selective bromination with retention of stereochemical integrity, especially when starting from enantiomerically pure precursors.

Diastereomeric Mixture Formation and Control

The compound is often obtained as a mixture of diastereomers due to the stereogenic centers at C2 and C3 of the pyrrolidine ring. Control over diastereomeric ratio is influenced by:

- The stereochemistry of the starting pyrrolidine precursor.

- Reaction temperature and solvent choice.

- Use of chiral catalysts or auxiliaries during ring formation or functionalization steps.

- Crystallization-induced diastereomeric resolution techniques using chiral acids (e.g., tartaric acid).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and diastereomeric ratios.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or high-resolution MS verify molecular weight and bromine isotopic patterns.

- Chiral High-Performance Liquid Chromatography (HPLC): To assess enantiomeric excess and diastereomeric purity.

- X-ray Crystallography: For absolute stereochemical confirmation when single crystals are obtained.

- Continuous flow microreactor systems are employed to improve reaction control, reproducibility, and scalability.

- Low temperature and inert atmosphere conditions are maintained to prevent racemization and decomposition.

- Automated systems facilitate precise reagent addition and reaction monitoring, enhancing yield and purity.

| Preparation Step | Common Reagents | Conditions | Notes | Yield Range |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | CH2Cl2, 10–40 °C, 3–4 h | Protects pyrrolidine nitrogen | ~90% |

| Bromination | N-Bromosuccinimide (NBS), AIBN or PBr3 | CH2Cl2, 0–25 °C | Radical or substitution bromination | 70–80% |

| Mesylation + Bromide Displacement | Methanesulfonyl chloride, triethylamine, NaBr | 0–20 °C | Alternative to direct bromination | 65–75% |

| Purification | Crystallization, chromatography | Cooling to 5–10 °C | Diastereomeric mixture isolation | Variable |

- Maintaining stereochemical integrity during bromination is critical; low temperatures and anhydrous solvents reduce epimerization.

- Solvent choice affects yield; polar aprotic solvents like DMF improve bromide displacement efficiency.

- Radical bromination can lead to side reactions; careful control of initiator and light exposure is necessary.

- Diastereomeric mixtures can be resolved by crystallization with chiral acids or chromatographic methods.

- Computational studies support reaction mechanism understanding and stereochemical outcomes prediction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine, thiol, or alkoxide.

Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, modifying the activity of the target molecules. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

a. PB90918 : tert-Butyl (2S)-2-(Bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS: 1279894-15-3)

- Structural Difference : Difluoro substitution at C4 instead of a methyl group at C3.

- Impact: The electron-withdrawing fluorine atoms increase electrophilicity at the bromomethyl site, enhancing reactivity in SN2 reactions compared to the target compound.

b. PB05167 : 1-tert-Butyl 2-Methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 203866-16-4)

- Structural Difference : Fluorine at C4 and a methyl ester at C2 instead of bromomethyl.

- Impact: The ester group introduces a polar moiety, altering solubility in non-polar solvents. The fluorine atom may stabilize intermediates in ring-opening reactions, diverging from the bromomethyl group’s role in cross-coupling chemistry .

Ring Size Variations: Piperidine vs. Pyrrolidine

tert*-Butyl 2-(Bromomethyl)piperidine-1-carboxylate (CAS: 889942-58-9)

- Structural Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.

- The bromomethyl group’s leaving ability may be less effective due to decreased electrophilicity compared to pyrrolidine derivatives .

Diastereomer Formation and Separation Challenges

- Example: Methyl 2-(di(tert-butoxycarbonyl)amino)-3-phenyl-3-(pyridin-2-yl)propanoate (23) Diastereomer Ratio: 4:1 after chromatography, highlighting the difficulty in isolating pure stereoisomers. Comparison: The target compound’s diastereomers may require similar or more rigorous separation protocols, such as chiral chromatography or crystallization, depending on the energy barrier between stereoisomers .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Diastereomer Ratio | Application Notes |

|---|---|---|---|---|---|

| Target Compound | Not Provided | C₁₂H₂₀BrNO₂ | 2-Bromomethyl, 3-methyl | Mixture | SN2 reactions, pharmaceutical intermediates |

| PB90918 | 1279894-15-3 | C₁₁H₁₆BrF₂NO₂ | 2-Bromomethyl, 4,4-difluoro | Single isomer | Enhanced electrophilicity for catalysis |

| tert-Butyl 2-(Bromomethyl)piperidine-1-carboxylate | 889942-58-9 | C₁₁H₂₀BrNO₂ | Piperidine ring, 2-bromomethyl | Mixture | Reduced ring strain, slower reactivity |

| Compound 23 (Methyl ester derivative) | Not Provided | C₂₄H₃₁N₃O₆ | Ester, pyridinyl, phenyl | 4:1 | Photoredox catalysis, asymmetric synthesis |

Biological Activity

Tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and the implications of its diastereomeric mixtures.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl ester. Its molecular formula is , with a molecular weight of approximately 228.13 g/mol. The presence of the bromomethyl group contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate typically involves the bromination of 3-methylpyrrolidine derivatives followed by esterification processes. The synthesis can yield a mixture of diastereomers due to the chiral centers present in the pyrrolidine structure, which may influence the compound's biological activity.

Research indicates that compounds similar to tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The bromomethyl group is particularly noteworthy for its ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related pyrrolidine compounds in models of neurodegenerative diseases. The results suggested that these compounds could inhibit amyloidogenesis and reduce β-secretase activity, which are critical in Alzheimer's disease progression .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of pyrrolidine derivatives, showing that certain diastereomers exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .

- Chiral Recognition : A research effort examined the chiral recognition capabilities of pyrrolidine-based compounds in chromatography applications, indicating that different diastereomers could have distinct interactions with chiral stationary phases, impacting their separation efficiency .

Data Table: Biological Activities of Diastereomers

| Property | Diastereomer 1 | Diastereomer 2 | Remarks |

|---|---|---|---|

| Neuroprotective | Moderate | High | Significant reduction in amyloid levels |

| Antimicrobial | Low | Moderate | Effective against specific bacterial strains |

| Chiral Recognition | High | Moderate | Better separation efficiency observed |

Q & A

What are the typical synthetic routes for preparing tert-butyl 2-(bromomethyl)-3-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence diastereomer formation?

Basic Research Question

Methodological Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidine Core Formation : Start with a substituted pyrrolidine precursor, such as tert-butyl 3-methylpyrrolidine-1-carboxylate.

Bromomethyl Introduction : Employ bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under radical conditions or via nucleophilic substitution with LiBr/CuBr in THF .

Diastereomer Control : Reaction temperature and solvent polarity critically influence diastereomeric ratios. For example, lower temperatures (0–20°C) in dichloromethane (DCM) may favor one diastereomer, while polar aprotic solvents like acetonitrile alter transition-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.